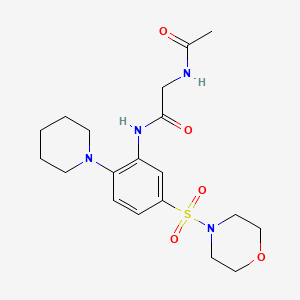![molecular formula C11H12N4O B7505859 N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as PAP-1 and has been studied extensively for its ability to modulate protein-protein interactions.
Mécanisme D'action
The mechanism of action of N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide involves its ability to bind to specific proteins and modulate their interactions. This compound has been shown to inhibit the interaction between MDM2 and p53, which is a critical pathway in the development of cancer.
Biochemical and Physiological Effects:
N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory properties and has potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide in lab experiments is its ability to modulate protein-protein interactions. This makes it an essential tool for the development of new drugs. However, one of the main limitations of this compound is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research on N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide. One of the main areas of research is the development of new drugs that target specific protein-protein interactions. This compound has also shown potential applications in the treatment of autoimmune diseases and cancer. Further research is needed to understand the full potential of this compound and its mechanism of action.
Conclusion:
In conclusion, N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its ability to modulate protein-protein interactions makes it an essential tool for the development of new drugs. Further research is needed to understand the full potential of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound involves the reaction of 3-bromopyridine with 1-(pyrazol-1-yl)methanamine, followed by the addition of acetic anhydride.
Applications De Recherche Scientifique
N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its ability to modulate protein-protein interactions, which is essential for the development of new drugs.
Propriétés
IUPAC Name |
N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-9(16)12-7-10-3-4-11(13-8-10)15-6-2-5-14-15/h2-6,8H,7H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNGUOHZRMHURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)





![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)


